molecular formula C15H19N3O2S B3018459 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE CAS No. 1421451-45-7

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B3018459
CAS No.: 1421451-45-7
M. Wt: 305.4
InChI Key: XUCDQLVCXFAAMZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide typically involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents. For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide undergoes a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. These reactions can include:

Scientific Research Applications

1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide serves as a precursor in the synthesis of novel ligands and complexes with potential applications in various fields. For instance, the synthesis of two novel ligands from the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde with benzothiazole derivatives has been reported. These ligands, upon forming complexes with transition metals like Cu (II), Ni (II), and Co (II), demonstrated varied antibacterial activities and better antioxidant potentials compared to the ligands alone, highlighting their potential in medicinal chemistry.

Mechanism of Action

The mechanism by which 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bioactive nature is designated by global reactivity parameters containing a high hardness value and a lower softness value. These properties suggest its potential for strong action against various microbial species.

Comparison with Similar Compounds

1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide can be compared with other benzothiazole derivatives such as:

  • N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid
  • N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide

These compounds share similar structural features but differ in their substituents and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and reactivity.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-16-14(19)10-4-3-7-18(9-10)15-17-12-6-5-11(20-2)8-13(12)21-15/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCDQLVCXFAAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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